molecular formula C15H21NO6 B3034551 Isodomoic acid G CAS No. 188346-81-8

Isodomoic acid G

Cat. No.: B3034551
CAS No.: 188346-81-8
M. Wt: 311.33 g/mol
InChI Key: MKCCCBSBSRCARB-NMWGDLGCSA-N
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Description

Isodomoic acid G is a member of the kainoid family of marine natural products, which are known for their potent neuroexcitatory properties. These compounds are structurally related to kainic acid and domoic acid, both of which have been extensively studied for their pharmacological activities. This compound, in particular, has garnered interest due to its unique structural features and biological activities.

Scientific Research Applications

Isodomoic acid G has several scientific research applications:

    Chemistry: It serves as a model compound for studying complex organic synthesis and stereoselective reactions.

    Biology: Its neuroexcitatory properties make it a valuable tool for studying glutamate transmission and neurotoxicity.

    Medicine: Research into this compound and related compounds can provide insights into the development of neuroprotective agents and treatments for neurological disorders.

    Industry: While industrial applications are limited, its synthesis methods contribute to advancements in organic chemistry and catalysis.

Safety and Hazards

According to the Material Safety Data Sheet (MSDS), it is recommended to wash thoroughly after handling Isodomoic acid G . Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of isodomoic acid G involves a series of complex steps. One notable method includes a nickel-catalyzed cyclization that constructs the pyrrolidine ring while establishing the stereochemistry of an exocyclic tetrasubstituted alkene. This process involves the stereoselective assembly of both E- and Z-alkenes of the natural products . Another approach involves a sequential silylcarbocyclization and silicon-based cross-coupling process, which includes key transformations such as a diastereoselective rhodium-catalyzed carbonylative silylcarbocyclization reaction of an L-vinylglycine-derived 1,6-enyne .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to the complexity and specificity of the synthetic routes required. Most production methods are confined to laboratory settings and involve intricate organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: Isodomoic acid G undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the alkene and pyrrolidine ring positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an exocyclic tetrasubstituted alkene. This structural feature distinguishes it from other isodomoic acids and contributes to its distinct biological activities.

Properties

IUPAC Name

(2S,3S,4E)-4-[(E,6R)-6-carboxyhept-3-en-2-ylidene]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-4,9-10,13,16H,5-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b4-3+,11-8-/t9-,10+,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCCCBSBSRCARB-NMWGDLGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(=C1CNC(C1CC(=O)O)C(=O)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(=C\1/CN[C@@H]([C@H]1CC(=O)O)C(=O)O)/C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the core structural feature that makes isodomoic acids G and H unique within the domoic acid family of natural products?

A1: Unlike other members of the domoic acid family, isodomoic acids G and H possess a characteristic exocyclic tetrasubstituted alkene at the C4 position of the pyrrolidine ring. []

Q2: How does the stereochemistry at the C5' position of isodomoic acid G affect its structure?

A2: Researchers synthesized both the 5'-(R) and 5'-(S) isomers of this compound to determine its correct stereostructure. Comparison with an authentic sample confirmed the natural configuration. []

Q3: What innovative synthetic strategies have been employed in the total synthesis of this compound?

A3: Several successful total syntheses of this compound have been reported, highlighting distinct synthetic strategies:

  • Nickel-catalyzed Cyclization: This method elegantly constructs the pyrrolidine ring and simultaneously establishes the desired E or Z stereochemistry of the exocyclic tetrasubstituted alkene. [, , ]
  • Sequential Silylcarbocyclization/Silicon-Based Cross-Coupling: This approach leverages a rhodium-catalyzed carbonylative silylcarbocyclization to form the core pyrrolidine structure. Subsequent silicon-based cross-coupling introduces the side chain, showcasing the versatility of organosilicon chemistry. [, ]

Q4: How does the choice of reaction conditions in the synthesis of this compound influence the stereochemical outcome of key transformations?

A4: The development of a stereochemically divergent desilylative iodination reaction was crucial for accessing both isodomoic acids G and H from a common intermediate. By carefully modulating the reaction conditions, researchers achieved either inversion or retention of the double bond configuration during the iododesilylation step. This control enabled the selective synthesis of the E-alkenyl iodide, leading to this compound, or the Z-alkenyl iodide, a precursor to isodomoic acid H. [, ]

Q5: What key chemical transformations are central to the efficient assembly of this compound?

A5: The total syntheses of this compound leverage several important reactions:

  • Diastereoselective Rhodium-Catalyzed Carbonylative Silylcarbocyclization: This reaction efficiently constructs the trans-2,3-disubstituted pyrrolidine core from a vinylglycine-derived 1,6-enyne, setting the stage for subsequent elaborations. [, ]
  • Stereoselective Desilylative Iodination: This step is pivotal for controlling the alkene geometry in the final product. Careful optimization allows for either inversion or retention of configuration, enabling access to both isodomoic acids G and H. [, ]
  • Alkenyl-Alkenyl Silicon-Based Cross-Coupling: This mild and efficient reaction unites the pyrrolidine core with the side chain, showcasing the utility of silicon-based cross-coupling strategies in natural product synthesis. [, ]

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